4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
The exact mass of the compound 4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is 387.14774411 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]amino]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-22-10-13(15(25)23(2)17(22)26)24-6-4-12(5-7-24)20-14-11(8-18)9-19-16(21-14)27-3/h9-10,12H,4-7H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHPUGJAKHNRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=NC(=NC=C3C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its chemical structure, it may interact with its targets by forming covalent bonds, thereby altering their function. The presence of the piperidinyl and pyrimidine moieties could potentially influence the binding affinity of the compound to its targets.
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound influences multiple pathways, leading to a range of downstream effects
Pharmacokinetics
The presence of the methylsulfanyl and nitrile groups could potentially affect its bioavailability. These groups might influence the compound’s solubility, stability, and permeability, thereby affecting its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is likely that the compound’s interactions with its targets lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
